2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2-methyl-1,3-dioxolan-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(17-6-7-18-13)8-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPLWNFKMHZONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507535 | |
| Record name | 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-18-4 | |
| Record name | 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Methanesulphonate Intermediate and Potassium Phthalimide (Gabriel Synthesis Variant)
This classical and widely used method involves the following key steps:
Step 1: Formation of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulphonate
The starting material, an optically active isomer of 2,2-dimethyl-1,3-dioxolane-4-methanol, is reacted with methanesulphonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding methanesulphonate ester.
Step 2: Nucleophilic Substitution with Potassium Phthalimide
The methanesulphonate intermediate is then treated with potassium phthalimide, often in the presence of a phase transfer catalyst such as hexadecyltributylphosphonium bromide, in a suitable solvent like toluene. This step substitutes the methanesulphonate group with the phthalimide moiety, yielding 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione.
Step 3: Hydrolysis to 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione
The dioxolane protecting group can be hydrolyzed under acidic conditions (e.g., dilute hydrochloric acid at 60 °C) to yield the corresponding dihydroxypropyl derivative.
Reaction Conditions and Yields:
| Step | Reagents & Conditions | Product | Yield / Notes |
|---|---|---|---|
| 1 | Methanesulphonyl chloride, triethylamine, dichloromethane, 0 °C to RT, 1 h | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate | Isolated by chromatography |
| 2 | Potassium phthalimide, hexadecyltributylphosphonium bromide, toluene, 60-100 °C, 9 h total | 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | 691.6 g isolated, mp 81.9-82 °C |
| 3 | Dilute HCl, 60 °C, 2 h | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | 352.9 g isolated, mp 122.5-122.8 °C |
This method is well-documented in patent US5663173A and provides a robust route for both racemic and optically active forms.
Preparation via Trifluoromethanesulfonate Intermediate and N-Hydroxyphthalimide Coupling
An alternative and more modern approach involves:
Step 1: Conversion of [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol to the Trifluoromethanesulfonate
Treatment with trifluoromethanesulfonic anhydride (Tf2O) converts the alcohol to the triflate ester, a highly reactive leaving group.
Step 2: Coupling with N-Hydroxyphthalimide
The triflate intermediate is reacted with N-hydroxyphthalimide to form 2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione.
Step 3: Deprotection to Hydroxylamine Derivative
The phthalimide-protected hydroxylamine is deprotected to yield 0-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine.
Step 4: Coupling with 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-benzoic acid
This step forms the corresponding benzamide derivative, which upon deprotection yields the final compound.
This synthetic route is described in patent WO2006134469A1 and is notable for its use of triflate intermediates and peptide coupling reagents, offering a potentially more efficient and scalable process for complex derivatives.
Gabriel Amine Synthesis Using Potassium Carbonate in DMF
A related method for preparing 2-[(2S)-2,3-dihydroxypropyl]-1H-isoindole-1,3(2H)-dione involves:
Reacting R-chloroglycerol with phthalimide and potassium carbonate in N,N-dimethylformamide (DMF) at 110 °C for 5 hours.
The reaction mixture is then cooled, precipitated in water, filtered, and dried to yield the product with a high yield (~95%).
This method is a variant of the Gabriel synthesis and is reported in chemical synthesis databases with good reproducibility and yield.
Comparative Summary Table of Preparation Methods
| Method | Key Intermediate | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Methanesulphonate + Potassium Phthalimide (Gabriel Synthesis) | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate | Methanesulphonyl chloride, potassium phthalimide, phase transfer catalyst | 0 °C to reflux, 4-9 h | Well-established, scalable, good yields | Requires chromatographic purification |
| Triflate + N-Hydroxyphthalimide Coupling | (4R)-2,2-dimethyl-1,3-dioxolan-4-yl methyl triflate | Tf2O, N-hydroxyphthalimide, peptide coupling agents | Low temperature, multiple steps | Efficient coupling, suitable for complex derivatives | More expensive reagents, multi-step |
| Gabriel Amine Synthesis in DMF | R-chloroglycerol + phthalimide | Potassium carbonate, DMF | 110 °C, 5 h | High yield, simple reagents | Requires high temperature, DMF solvent |
Detailed Research Findings and Notes
The methanesulphonate intermediate route is favored for its operational simplicity and availability of starting materials. The use of phase transfer catalysts enhances nucleophilic substitution efficiency.
The triflate intermediate method allows for more reactive leaving groups, facilitating coupling with N-hydroxyphthalimide and subsequent transformations. This method is particularly useful when preparing derivatives with additional functional groups, such as fluorinated benzamides.
The Gabriel synthesis variant using potassium carbonate in DMF is a classical approach for introducing the phthalimide moiety onto chlorinated glycerol derivatives, yielding the dihydroxypropyl isoindole-dione with high purity and yield.
Hydrolysis of the dioxolane ring under acidic conditions is a common deprotection step to reveal diol functionalities, which can be further functionalized or used as intermediates.
Optical purity can be maintained by starting from optically active isomers of the dioxolane methanol, as demonstrated in the methanesulphonate method.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the isoindole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain isoindole derivatives demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific role of 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione in enhancing the efficacy of chemotherapeutic agents has been explored, suggesting it may serve as an adjunct treatment in cancer therapy.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of isoindole can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . In vitro studies have demonstrated that certain analogs possess a higher selectivity for COX-2 over COX-1, potentially leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of isoindole derivatives. Studies suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms involve the modulation of signaling pathways related to neuronal survival and apoptosis.
Case Study 1: Anticancer Efficacy
A study published in International Journal of Molecular Sciences evaluated the anticancer activity of synthesized isoindole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties demonstrated that derivatives selectively inhibited COX enzymes in vitro. Compounds were tested against meloxicam as a reference drug, revealing superior selectivity for COX-2 in several analogs .
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The dioxolane ring and isoindole moiety contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Isoindole-1,3-dione derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1775-18-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H13NO4
- Molecular Weight : 245.25 g/mol
- LogP : 3.1175 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that derivatives of isoindole-1,3-dione exhibit a variety of biological activities, including:
- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Specifically, studies have reported that certain derivatives demonstrate significant inhibition of COX-2 and COX-1, suggesting their potential as anti-inflammatory agents .
- Antioxidant Properties : The compound has been associated with the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its antioxidant capabilities. This activity is crucial for protecting cells from oxidative stress and related diseases .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound interacts with key enzymes such as COX and monoamine oxidase B (MAO-B), modulating their activity and thereby influencing inflammatory pathways .
- Regulation of Cytokines : It has been observed to affect the expression levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) while enhancing anti-inflammatory factors like IL-10 .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: COX Inhibition
A study evaluated the inhibitory effects of various isoindole derivatives on COX enzymes. The results indicated that certain compounds exhibited greater COX inhibition than traditional anti-inflammatory drugs like meloxicam. Specifically, two compounds demonstrated a higher COX-2/COX-1 inhibition ratio than meloxicam .
Study 2: Antioxidant Activity
Research involving the assessment of antioxidant properties revealed that derivatives of isoindole were effective in scavenging free radicals. The study provided evidence that these compounds could potentially be developed into therapeutic agents for diseases characterized by oxidative stress .
Study 3: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of isoindole derivatives. Results showed promising activity against various bacterial strains, indicating potential applications in treating infections .
Summary Table of Biological Activities
Q & A
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SIR92 ), followed by refinement via SHELXL . Key parameters include R-factor (<0.05), atomic displacement parameters, and hydrogen bonding networks. For example, a related isoindole-dione derivative showed a triclinic crystal system (space group P-1) with Z = 2 .
Q. What role does this compound play as a reagent in organic synthesis?
- Methodological Answer : The phthalimide moiety acts as a protective group for amines or as an acylating agent. For instance, the compound’s dioxolane-substituted methyl group can participate in nucleophilic displacements (e.g., SN2 reactions) to introduce fluorinated or aryl groups . In peptide chemistry, it facilitates N-terminal modifications via carbodiimide-mediated couplings .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when polymorphs of this compound are observed?
- Methodological Answer : Polymorphism analysis requires complementary techniques:
- DSC/TGA : Identify thermal transitions (e.g., melting points differing by 5–10°C between polymorphs) .
- PXRD : Compare experimental and simulated patterns (e.g., peak splitting at 2θ = 10–15° indicates lattice variations) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain stability differences .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing phthalimide group activates the adjacent carbonyl for nucleophilic attack. Kinetic studies (e.g., monitoring by NMR in fluorinated derivatives) reveal a two-step mechanism:
Nucleophilic addition to the carbonyl (rate-determining step).
Leaving group expulsion (e.g., chloride in benzoyl chloride derivatives) .
- Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity, validated by LC-MS analysis of reaction intermediates .
Q. How do pyrolysis conditions affect the degradation pathways of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products. For isoindole-diones, primary decomposition at 250–300°C releases 1H-isoindole-1,3(2H)-dione (via imide bond cleavage) and CO₂. Secondary reactions (e.g., cyclization) yield aromatic byproducts like cyanobenzene under oxidative conditions .
Q. What strategies optimize the synthesis of fluorinated derivatives, and how are their bioactivities evaluated?
- Methodological Answer : Fluorination via Sandmeyer-type reactions (e.g., using CuF₂ or AgF) introduces CF₂ or SF₅ groups. For example, 2-[(difluoromethyl)thio]ethyl derivatives are synthesized by reacting bromoethyl precursors with (difluoromethyl)thiolate salts (83% yield) . Bioactivity screening involves:
- Antimicrobial assays : MIC values against S. aureus or E. coli.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values correlated with LogP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
